molecular formula C12H29N4P B14418499 P-Aziridin-1-yl-N,N,N',N',N''-pentaethylphosphonimidic diamide CAS No. 85459-04-7

P-Aziridin-1-yl-N,N,N',N',N''-pentaethylphosphonimidic diamide

Katalognummer: B14418499
CAS-Nummer: 85459-04-7
Molekulargewicht: 260.36 g/mol
InChI-Schlüssel: STXALXHYCIOUIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

P-Aziridin-1-yl-N,N,N’,N’,N’'-pentaethylphosphonimidic diamide is a complex organic compound characterized by the presence of an aziridine ring and multiple ethyl groups attached to a phosphonimidic diamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of P-Aziridin-1-yl-N,N,N’,N’,N’'-pentaethylphosphonimidic diamide typically involves the reaction of aziridine with phosphonimidic diamide precursors under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of P-Aziridin-1-yl-N,N,N’,N’,N’'-pentaethylphosphonimidic diamide involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high production efficiency. The industrial process also focuses on minimizing waste and optimizing resource utilization.

Analyse Chemischer Reaktionen

Types of Reactions

P-Aziridin-1-yl-N,N,N’,N’,N’'-pentaethylphosphonimidic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The aziridine ring and ethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonimidic oxide derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

P-Aziridin-1-yl-N,N,N’,N’,N’'-pentaethylphosphonimidic diamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development and delivery systems.

    Industry: It finds applications in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of P-Aziridin-1-yl-N,N,N’,N’,N’'-pentaethylphosphonimidic diamide involves its interaction with specific molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s phosphonimidic core also plays a crucial role in modulating its activity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • P-1-Aziridinyl-N,N,N’,N’-tetramethylphosphine oxide
  • 1-Aziridinylbis(dimethylamino)phosphine oxide
  • Aziridin-1-yl-phosphonic acid bis-dimethylamide

Uniqueness

P-Aziridin-1-yl-N,N,N’,N’,N’'-pentaethylphosphonimidic diamide stands out due to its unique combination of an aziridine ring and multiple ethyl groups attached to a phosphonimidic diamide core. This structural arrangement imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

85459-04-7

Molekularformel

C12H29N4P

Molekulargewicht

260.36 g/mol

IUPAC-Name

N-[aziridin-1-yl-(diethylamino)-ethylimino-λ5-phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C12H29N4P/c1-6-13-17(16-11-12-16,14(7-2)8-3)15(9-4)10-5/h6-12H2,1-5H3

InChI-Schlüssel

STXALXHYCIOUIX-UHFFFAOYSA-N

Kanonische SMILES

CCN=P(N1CC1)(N(CC)CC)N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.